(3-Hydroxyphenyl)dimethylphosphine oxide
Overview
Description
“(3-Hydroxyphenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H11O2P . It is related to dimethylphosphine oxide, which is a colorless liquid that is soluble in polar organic solvents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 11 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom . The molecular weight of this compound is 170.15 .Chemical Reactions Analysis
Phosphine oxides, including “this compound”, can undergo various chemical reactions. For instance, chlorination gives dimethylphosphoryl chloride . They also undergo hydroxymethylation with formaldehyde .Physical and Chemical Properties Analysis
“this compound” has a predicted melting point of 165-166 °C and a predicted boiling point of 383.8±34.0 °C . Its predicted density is 1.16±0.1 g/cm3 . The pKa of this compound is predicted to be 9.15±0.10 .Scientific Research Applications
Catalysis and Coordination Chemistry
- (3-Hydroxyphenyl)dimethylphosphine oxide and related compounds have found significant use as ligands in coordination chemistry and transition-metal catalysis. For example, the compound has been utilized to create bulky, electron-rich phosphine ligands, which have shown promising applications in these fields (Reinhardt et al., 2021).
Synthesis of Novel Compounds
- The compound has been employed in the synthesis of various novel organic compounds. This includes the creation of (aminoalkyloxymethyl)dimethylphosphine oxides through the Williamson reaction (Vassileva et al., 1995). Additionally, it has been used in the synthesis of dimethyl 4‐thiazolidinylphosphine oxides via addition to 3‐thiazolines (Gröger et al., 1997).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, this compound has been used as a precursor or component in the development of various materials. For instance, it has been involved in the preparation of phosphinylmethylphosphinates, which serve as chelating ligands in metal complexes (King et al., 1965). Additionally, dimethylaminomethylphosphine oxide, a related compound, has been utilized in the production of flame retardants for polyurethane foams (Varbanov et al., 1987).
Theoretical and Computational Chemistry
- The compound has also been a subject of interest in theoretical and computational chemistry studies. For example, a density functional theory study explored the structures of dimers of hydrophosphoryl compounds, including dimethylphosphine oxide, providing insights into their bonding and interactions (Babin et al., 2008).
Organic Chemistry
- In organic chemistry, this compound is used as a building block for synthesizing various organic compounds. For instance, it has been involved in creating tertiary phosphine oxides containing pyridine rings (Tashev et al., 1996).
Safety and Hazards
“(3-Hydroxyphenyl)dimethylphosphine oxide” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known that tertiary phosphines, such as this compound, are often used as ligands in transition metal catalysis and organocatalysis . These phosphines can interact with various structures, tuning their properties and inspiring the design of new phosphines .
Mode of Action
Phosphine oxides, in general, are known to undergo reactions with alkyl halides or aryl halides in the presence of a palladium catalyst, resulting in the formation of new phosphine oxides . This suggests that (3-Hydroxyphenyl)dimethylphosphine oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
The use of tervalent phosphorus ligands, such as this compound, in transition metal catalysis and organocatalysis continues to be a major driver in the chemistry of traditional p–c-bonded phosphines . This suggests that the compound could potentially influence a variety of biochemical pathways, depending on the specific context of its use.
Result of Action
Given its potential role in catalysis, it may contribute to the facilitation of various chemical reactions, potentially influencing the synthesis of new compounds or the breakdown of existing ones .
Properties
IUPAC Name |
3-dimethylphosphorylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLRRUSCZTSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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